3-(benzyloxy)-N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)benzamide
Overview
Description
3-(benzyloxy)-N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)benzamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound is a potent inhibitor of a specific enzyme, making it a promising candidate for the treatment of various diseases. In
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)benzamide involves the inhibition of FAAH. The compound binds to the active site of the enzyme, preventing it from breaking down endocannabinoids. This leads to an increase in endocannabinoid levels, which can have various physiological effects. The exact mechanism of action of the compound is still being studied, and more research is needed to fully understand its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, inhibition of FAAH has been shown to have potential therapeutic benefits for various diseases, including pain, inflammation, and anxiety. The compound has also been shown to have potential anti-tumor effects, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(benzyloxy)-N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)benzamide in lab experiments include its potent inhibitory effects on FAAH and its potential therapeutic benefits for various diseases. However, the compound is complex to synthesize, and specialized equipment and expertise are required. The compound is also highly reactive and can be toxic, making it challenging to handle.
Future Directions
There are several future directions for 3-(benzyloxy)-N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)benzamide research. One potential direction is to explore the compound's potential therapeutic benefits for various diseases, including pain, inflammation, and anxiety. Another direction is to investigate the compound's potential anti-tumor effects and its use in cancer treatment. Additionally, more research is needed to fully understand the compound's mechanism of action and its effects on physiological processes.
Scientific Research Applications
3-(benzyloxy)-N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to be a potent inhibitor of an enzyme called fatty acid amide hydrolase (FAAH). FAAH is an enzyme that is involved in the breakdown of endocannabinoids, which are natural compounds that regulate various physiological processes, including pain, inflammation, and mood. Inhibition of FAAH has been shown to increase endocannabinoid levels, leading to potential therapeutic benefits.
properties
IUPAC Name |
N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-3-phenylmethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O3S/c23-21(24)29-19-12-5-4-11-18(19)25-22(30)26-20(27)16-9-6-10-17(13-16)28-14-15-7-2-1-3-8-15/h1-13,21H,14H2,(H2,25,26,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIGYVLIWGNPDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC(=S)NC3=CC=CC=C3OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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